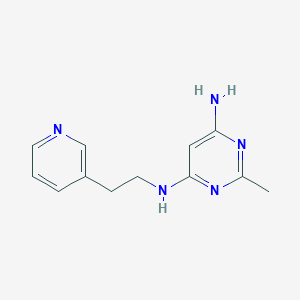
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final compound is obtained by reacting the intermediate with sodium and ammonium chloride in an ethanol solution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.
科学研究应用
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of protein kinase C (PKC), which is involved in various cellular processes and diseases.
Biological Research: It is used in studies related to DNA cleavage and anti-angiogenic activities, making it a candidate for cancer research.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can interfere with various signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another pyrimidine derivative with similar biological activities.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Used in organic synthesis and has comparable structural features.
Uniqueness
What sets 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine apart is its specific substitution pattern, which imparts unique chemical and biological properties
生物活性
The compound 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article synthesizes available research findings regarding its biological activity, including synthesis methods, biological evaluations, and case studies.
- IUPAC Name: this compound
- Molecular Formula: C12H16N6
- Molecular Weight: 244.3 g/mol
- CAS Number: 1904122-12-8
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidines. Various methods have been reported in literature focusing on optimizing yields and purity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including our compound of interest, exhibit significant antimicrobial properties. For instance, compounds with similar structures were evaluated against various bacterial strains and demonstrated promising inhibitory effects .
Antiplasmodial Activity
Recent studies have highlighted the potential of certain pyrimidine derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). The compound was assessed for its ability to inhibit PfDHFR in vitro, showing competitive inhibition with IC50 values in the low micromolar range. This suggests a mechanism that could be exploited for antimalarial drug development .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. A related compound demonstrated significant antiproliferative activity against human cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in nucleotide synthesis .
Case Study 1: Synthesis and Evaluation
In a study published in MDPI, a series of pyrimidine derivatives were synthesized and evaluated for their biological activity against P. falciparum. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced their potency .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on similar pyrimidine compounds, revealing that substituents such as the pyridine ring enhance the overall biological activity by improving binding affinity to target enzymes . This finding is crucial for guiding future modifications to enhance efficacy.
Data Table: Biological Activity Summary
属性
分子式 |
C12H15N5 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
2-methyl-4-N-(2-pyridin-3-ylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H15N5/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H3,13,15,16,17) |
InChI 键 |
LXTJLAUTLDRFSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)NCCC2=CN=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















